molecular formula C11H11N3O B14502665 5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one CAS No. 64241-44-7

5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one

Katalognummer: B14502665
CAS-Nummer: 64241-44-7
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: JDDUORZLIWSVRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one: is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between ethyl hydrazinecarboxylate and phenyl isocyanate can lead to the formation of the desired triazine compound. The reaction typically requires a solvent such as ethanol and may be catalyzed by a base like sodium ethoxide. The reaction is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles. Conditions vary depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted triazines with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biochemical pathways and lead to various physiological effects. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenyl-1,2,4-triazine: Lacks the ethyl group at the 5-position, resulting in different chemical properties and reactivity.

    5-Methyl-3-phenyl-1,2,4-triazin-6(1H)-one: Contains a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.

    5-Ethyl-3-(4-methylphenyl)-1,2,4-triazin-6(1H)-one: Features a methyl-substituted phenyl group, which can influence its chemical behavior and applications.

Uniqueness

The presence of both an ethyl group at the 5-position and a phenyl group at the 3-position makes 5-Ethyl-3-phenyl-1,2,4-triazin-6(1H)-one unique among triazine derivatives. These substituents contribute to its distinct chemical properties, such as reactivity, solubility, and potential biological activity. The compound’s unique structure also makes it a valuable tool for studying structure-activity relationships and developing new compounds with tailored properties.

Eigenschaften

CAS-Nummer

64241-44-7

Molekularformel

C11H11N3O

Molekulargewicht

201.22 g/mol

IUPAC-Name

5-ethyl-3-phenyl-1H-1,2,4-triazin-6-one

InChI

InChI=1S/C11H11N3O/c1-2-9-11(15)14-13-10(12-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15)

InChI-Schlüssel

JDDUORZLIWSVRG-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=NNC1=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.